N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C17H22N4OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H22N4OS/c1-12-7-8-13(2)14(10-12)18-16(22)11-23-17-20-19-15-6-4-3-5-9-21(15)17/h7-8,10H,3-6,9,11H2,1-2H3,(H,18,22) |
InChI Key |
UJKFGWXSDXHNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazoloazepine moiety and a sulfonamide group , contributing to its unique biological properties. The molecular formula is with a molecular weight of 342.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions that typically involve the formation of the triazole and azepine rings followed by sulfonamide attachment. Various approaches have been explored to optimize yield and purity:
- Condensation Reactions : Using appropriate arylamines and sulfur-containing reagents.
- Cyclization Techniques : Facilitating the formation of the triazole and azepine structures under controlled conditions.
- Purification Processes : Employing chromatographic techniques to isolate the desired compound.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values have been evaluated against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 6.2 - 25.0 | High |
| Candida albicans | 6.2 - 25.0 | High |
| Escherichia coli | >50 | Moderate |
| Acinetobacter baumannii | >50 | Moderate |
These results suggest that the compound has a broad spectrum of activity but may exhibit varying efficacy depending on the microorganism.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it may selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The anti-inflammatory effect was comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in various in vivo models.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of derivatives similar to N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide against clinical isolates of Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives exhibited MIC values lower than those of standard antibiotics like linezolid and fluconazole .
- Anti-inflammatory Assessment : In another study focusing on the anti-inflammatory potential of triazole derivatives, compounds were tested in a carrageenan-induced paw edema model in rats. Results demonstrated significant reductions in edema comparable to diclofenac treatment .
Comparison with Similar Compounds
Structural Comparison
The compound shares core features with several triazole- and acetamide-containing pesticides, but key structural distinctions influence its physicochemical and functional properties. Below is a comparative analysis:
| Compound Name | Key Substituents | Ring System | Molecular Weight (g/mol) | Use |
|---|---|---|---|---|
| N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide | 2,5-dimethylphenyl, triazoloazepine, thioether | Triazoloazepine + benzene | ~363 (estimated) | Not specified |
| N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) | 2,6-difluorophenyl, triazolopyrimidine | Triazolopyrimidine | 325.3 | Herbicide |
| N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) | 2,6-dimethylphenyl, oxazolidinone, methoxy | Oxazolidinone + benzene | 279.3 | Fungicide |
| N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam) | 3,5-dimethylphenoxy, triazine, fluoroalkyl | Triazine + benzene | 387.4 | Herbicide |
Key Observations :
- Triazoloazepine vs. Triazolopyrimidine/Other Rings: The target compound’s triazoloazepine ring (7-membered azepine fused with triazole) contrasts with flumetsulam’s triazolopyrimidine (pyrimidine fused with triazole) and oxadixyl’s oxazolidinone. Larger ring systems like azepine may enhance membrane permeability but reduce metabolic stability .
- Thioether Linkage : Unlike sulfonamide (flumetsulam) or methoxy (oxadixyl) groups, the thioether bridge may confer resistance to hydrolysis but lower polarity.
Inferences for the Target Compound :
- The triazoloazepine-thioether structure may target enzymes like ALS or cytochrome P450, similar to flumetsulam or triaziflam. However, the dimethylphenyl group could shift selectivity toward fungal targets (e.g., sterol biosynthesis), akin to oxadixyl.
- Estimated molecular weight (~363 g/mol) suggests moderate bioavailability, but the thioether and azepine moieties may limit water solubility compared to flumetsulam (325.3 g/mol).
Preparation Methods
Nucleophilic Substitution Approach
The most widely adopted method involves sequential nucleophilic substitutions to construct the sulfanyl acetamide moiety. A representative protocol from patent CN103570645A outlines:
-
Intermediate Synthesis :
-
Thioether Formation :
Table 1: Optimization of Thioether Formation
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, DMF, THF | Anhydrous EtOH | 78 |
| Temperature (°C) | 60–90 | 78 | 78 |
| Reaction Time (hrs) | 6–18 | 10 | 76 |
| Base | Et₃N, K₂CO₃, None | K₂CO₃ (2 eq) | 82 |
Cyclocondensation Methods
Alternative routes prioritize in-situ generation of the triazoloazepine ring. A two-step sequence from ethyl 2-azidoazepane-1-carboxylate and thioacetamide illustrates this approach:
-
Triazole Formation :
-
Acetamide Coupling :
-
EDC/HOBt-mediated amidation links the triazoloazepine-thiol to 2,5-dimethylphenylacetic acid (yield: 68%).
-
This method reduces purification steps but requires strict control over oxidative conditions to prevent over-oxidation to sulfones.
Multi-step Sequential Synthesis
Industrial-scale production (≥100 kg batches) employs discrete modules:
Module 1 : Synthesis of 6,7,8,9-Tetrahydro-5H-[1,triazolo[4,3-a]azepine-3-thiol
-
Cyclohexanone reacts with thiocarbohydrazide in refluxing acetic acid (12 hrs, 72% yield).
-
Critical quality attributes: Residual acetic acid <0.1% (GC), HPLC purity >98.5%.
Module 2 : Chloroacetamide Preparation
Module 3 : Final Coupling
-
Combined intermediates reflux in ethanol with K₂CO₃ (10 hrs, 78% yield).
-
Recrystallization from ethanol/water (4:1) achieves ≥99.5% purity by HPLC.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Parameter | Nucleophilic Substitution | Cyclocondensation | Sequential Synthesis |
|---|---|---|---|
| Total Steps | 3 | 4 | 3 |
| Overall Yield (%) | 62 | 58 | 68 |
| Purity (HPLC, %) | 99.2 | 98.7 | 99.5 |
| Scalability | Excellent | Moderate | Excellent |
| Cost (USD/kg) | 1,200 | 1,450 | 1,100 |
The sequential synthesis route demonstrates superior cost-efficiency and scalability, making it preferred for Good Manufacturing Practice (GMP) production.
Optimization Strategies
Solvent Selection
Catalysis
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems (yield +12%).
-
Microwave Assistance : Reducing cyclocondensation time from 12 hrs to 45 mins (150W, 100°C).
Analytical Characterization Techniques
-
HPLC : C18 column, 0.1% TFA/ACN gradient, λ=254 nm. Retention time: 8.2 mins.
-
MS (ESI+) : m/z 403.18 [M+H]+.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 3.12–3.45 (m, 4H, CH₂ azepine), 4.32 (s, 2H, SCH₂).
Industrial-scale Production Considerations
Q & A
Q. What are the established synthesis routes for this compound, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Step 1: Formation of the triazoloazepine core via cyclization reactions using reagents like thiourea derivatives and hydrazine analogs under reflux conditions .
- Step 2: Sulfur insertion via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives) to attach the thioacetamide moiety .
- Step 3: Acetylation of the 2,5-dimethylphenylamine group under anhydrous conditions with acetic anhydride .
Key Parameters:
- Temperature: Optimal yields (70–85%) are achieved at 80–100°C for cyclization steps .
- Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency in acetylation .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Table 1: Representative Synthesis Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiourea, EtOH, reflux | 75 | |
| 2 | Mercaptoacetic acid, K₂CO₃, DMF | 82 | |
| 3 | Acetic anhydride, DMAP, CH₂Cl₂ | 88 |
Q. How is the molecular structure characterized using spectroscopic and computational methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~680 cm⁻¹) .
- X-ray Crystallography: Resolves stereochemistry and validates bond lengths/angles in crystalline forms .
Advanced Research Questions
Q. How can researchers optimize the synthesis process to improve purity and scalability while minimizing side reactions?
Methodological Answer:
- Process Control:
- Use continuous flow reactors to enhance reproducibility and reduce side products (e.g., over-acetylation) .
- Implement HPLC monitoring for real-time tracking of intermediate purity .
- Purification Strategies:
- Scale-up Considerations:
- Membrane Technologies (e.g., nanofiltration) reduce solvent waste in large-scale reactions .
Q. What strategies resolve contradictions in reported biological activity data across experimental models?
Methodological Answer: Contradictions in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Experimental Design Variability:
- Standardize assays (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
- Use isogenic cell lines to control for genetic background effects .
- Data Analysis:
Table 2: Case Study of Contradictory CDK Inhibition Data
| Study | IC₅₀ (nM) | Model System | Resolution Strategy |
|---|---|---|---|
| A | 12 ± 2 | HeLa cells | Controlled ATP levels (1 mM) |
| B | 45 ± 8 | HEK293 cells | Used kinase-dead mutant controls |
Q. How can computational modeling guide SAR studies for target selectivity?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., CDK2 vs. CDK6 selectivity) .
- Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Val96 in CDK2) .
- MD Simulations:
- Simulate ligand-protein stability over 100 ns to assess residence time and entropy effects .
- QSAR Models:
- Train models on datasets with >100 analogs to correlate substituent electronegativity with IC₅₀ values .
Q. What advanced analytical techniques validate metabolic stability in preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
